molecular formula C10H16Br3N5O4 B13123380 Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- CAS No. 62160-40-1

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-

Cat. No.: B13123380
CAS No.: 62160-40-1
M. Wt: 509.98 g/mol
InChI Key: WRYGOBYUNBNKLX-UHFFFAOYSA-N
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Description

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a complex organic compound characterized by the presence of a triazine ring substituted with tribromopropyl and dinitrilo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- typically involves the reaction of triazine derivatives with tribromopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the toxic and hazardous nature of the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The tribromopropyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds.

Scientific Research Applications

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-bromomethylphenyl)-1,3,5-triazine: A similar compound with bromomethylphenyl groups instead of tribromopropyl groups.

    1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene: Another related compound with a benzene ring substituted with bromomethyl groups.

Uniqueness

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is unique due to its specific substitution pattern and the presence of both tribromopropyl and dinitrilo groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62160-40-1

Molecular Formula

C10H16Br3N5O4

Molecular Weight

509.98 g/mol

IUPAC Name

[[4-[bis(hydroxymethyl)amino]-6-(3,3,3-tribromopropyl)-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol

InChI

InChI=1S/C10H16Br3N5O4/c11-10(12,13)2-1-7-14-8(17(3-19)4-20)16-9(15-7)18(5-21)6-22/h19-22H,1-6H2

InChI Key

WRYGOBYUNBNKLX-UHFFFAOYSA-N

Canonical SMILES

C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO

Origin of Product

United States

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